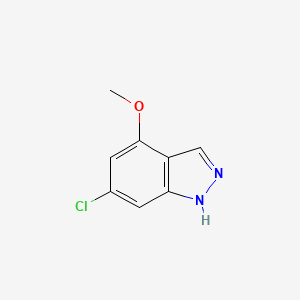

6-Chloro-4-methoxy-1H-indazole

Description

General Significance of Indazole as a Nitrogen-Containing Heterocyclic Motif

Indazole, a bicyclic aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique structural arrangement imparts a range of chemical properties that make it a valuable scaffold in organic and medicinal chemistry. austinpublishinggroup.comigi-global.com The presence of two adjacent nitrogen atoms in the five-membered ring allows for the existence of different tautomeric forms and provides sites for various chemical modifications. igi-global.com The planar nature of the indazole ring system facilitates interactions with biological macromolecules, contributing to its diverse pharmacological activities. nih.gov

The indazole nucleus is a key component in numerous synthetic compounds that exhibit a broad spectrum of biological effects, including anti-inflammatory, antitumor, and antimicrobial properties. oregonstate.edumdpi.com Its versatility is further demonstrated by its use as a synthon for the creation of more complex heterocyclic systems. austinpublishinggroup.com The development of novel synthetic routes to access functionalized indazoles is an active area of research, driven by the continuous demand for new molecules with specific therapeutic applications. nih.govnih.gov

Importance of Substituted Indazoles as Versatile Chemical Building Blocks in Advanced Synthetic Endeavors

Substituted indazoles are highly valued as versatile building blocks in the field of organic synthesis. chim.it The ability to introduce a wide variety of functional groups at different positions on the indazole core allows for the fine-tuning of the molecule's steric and electronic properties. ontosight.ai This functional group tolerance is crucial for the construction of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery. researchgate.net

The strategic placement of substituents can direct the regioselectivity of subsequent reactions, enabling the synthesis of complex molecular architectures with a high degree of control. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can influence the reactivity of the indazole ring towards electrophilic or nucleophilic attack. ossila.com Furthermore, substituted indazoles can participate in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon and carbon-heteroatom bonds, further expanding their synthetic utility. evitachem.com The development of efficient methods for the regioselective functionalization of the indazole scaffold remains a significant focus of contemporary synthetic chemistry. chim.it

Specific Context of 6-Chloro-4-methoxy-1H-indazole within the Broader Indazole Family Research

The methoxy (B1213986) group at the 4-position is an electron-donating group, which can modulate the electronic properties of the indazole core and influence its interaction with biological targets. nih.gov The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. nih.gov Research involving this compound is often focused on its incorporation into larger molecular frameworks to explore new chemical space and to develop compounds with tailored biological activities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 885519-62-0 | sapphirebioscience.com |

| Molecular Formula | C8H7ClN2O | sapphirebioscience.com |

| Molecular Weight | 182.61 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | >95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZHYSDVONQYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646197 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-62-0 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 4 Methoxy 1h Indazole and Its Analogues

Classical Synthetic Approaches for Indazole Core Construction

Traditional methods for constructing the indazole scaffold have long been the foundation of synthesizing this important heterocyclic system. These approaches typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through intramolecular reactions of suitably substituted aromatic precursors.

Precursor-Based Cyclization Reactions

A cornerstone of classical indazole synthesis involves the cyclization of ortho-substituted benzene derivatives. These reactions rely on the intramolecular formation of the N-N bond of the pyrazole ring from precursors where the nitrogen atoms are already tethered to the aromatic ring in a suitable arrangement.

Key precursors for these cyclization reactions include 2-nitrobenzylamines and 2-aminobenzoximes. The general strategy involves the reduction of a nitro group to a reactive intermediate, such as a nitroso or hydroxylamino group, which then undergoes intramolecular condensation with an adjacent amino or oxime functionality to form the indazole ring.

For instance, the reductive cyclization of 2-nitrobenzylamine derivatives can be triggered to form reactive nitrosobenzylamine intermediates. These intermediates can spontaneously cyclize and aromatize to yield the indazole core. Biocatalytic approaches have also been explored, where nitroreductases can facilitate the conversion of 2-nitrobenzylamine derivatives into indazoles under mild conditions.

Similarly, the intramolecular electrophilic amination of 2-aminophenyl ketoximes represents another viable route. In this method, the oxime nitrogen acts as a nucleophile, attacking an electrophilically activated amino group or a derivative thereof, leading to the formation of the N-N bond and subsequent cyclization.

A representative reaction scheme for this type of cyclization is shown below:

Scheme 1: General representation of precursor-based cyclization for indazole synthesis.

| Precursor Type | Key Transformation | Typical Reagents/Conditions |

| 2-Nitrobenzylamines | Reductive cyclization | Chemical reductants (e.g., SnCl2, H2/Pd), Biocatalysis (Nitroreductases) |

| 2-Aminobenzoximes | Electrophilic amination | Activation of amino group, followed by intramolecular cyclization |

Condensation Reactions for Indazole Scaffold Formation

Condensation reactions provide a direct and practical route to the indazole scaffold, often starting from readily available ortho-functionalized benzaldehydes or ketones. A prominent example is the reaction of o-fluorobenzaldehydes with hydrazine (B178648). nih.govacs.org

In this approach, the hydrazine initially condenses with the carbonyl group to form a hydrazone. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to the formation of the indazole ring. nih.gov This method is particularly effective and can be adapted for the synthesis of various substituted indazoles. The use of O-methyloximes of o-fluorobenzaldehydes has also been shown to be an effective strategy, which can prevent competitive side reactions like the Wolf-Kishner reduction. nih.govacs.org

The following table summarizes a typical condensation reaction for indazole synthesis:

| Reactant 1 | Reactant 2 | Key Steps | Advantage |

| o-Fluorobenzaldehyde | Hydrazine | 1. Hydrazone formation2. Intramolecular nucleophilic aromatic substitution | Practical and direct route from accessible starting materials. |

Nucleophilic Substitution Reactions in Indazole Synthesis

Nucleophilic substitution reactions are also employed in the synthesis of the indazole core, although they are often part of a multi-step sequence that includes a condensation step, as described above. The key step in these syntheses is the intramolecular displacement of a leaving group on the aromatic ring by a nitrogen nucleophile.

For example, in the synthesis from o-fluorobenzaldehydes, the fluoride (B91410) ion acts as the leaving group. nih.gov This type of reaction is an application of the SNAr (Nucleophilic Aromatic Substitution) mechanism. The efficiency of the reaction can be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the cyclization. This strategy has been successfully applied in one-pot condensation-SNAr protocols to prepare 1H-indazoles. rsc.org

Catalytic Synthesis Strategies for Enhanced Efficiency and Selectivity

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, modern catalytic strategies have been developed. These methods often employ transition metals to facilitate the key bond-forming steps, leading to higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metals such as palladium, copper, and rhodium have been extensively used to catalyze the formation of the indazole scaffold. These catalysts can enable a variety of transformations, including C-N and N-N bond formation through cross-coupling reactions and intramolecular cyclizations.

Copper-catalyzed reactions, for instance, are used in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. acs.orgorganic-chemistry.org In these reactions, the copper catalyst is crucial for both the C-N and N-N bond formations. acs.org Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govnih.gov

Palladium catalysis has emerged as a powerful tool for the synthesis of indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds and functionalizing the indazole core. rsc.orgnih.gov These reactions typically involve the coupling of a halogenated indazole with an organoboron compound. rsc.org

More directly for the construction of the indazole ring, palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines has been used to synthesize 1-aryl-1H-indazoles. rsc.org Another important palladium-catalyzed method is the arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org This two-step process offers an efficient alternative to traditional SNAr reactions. organic-chemistry.org

The palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine has also been developed, providing a direct route to aryl hydrazines, which are key precursors for indazole synthesis. This methodology was successfully applied to prepare 1H-indazoles from 2-chlorobenzaldehydes.

The following table provides an example of a palladium-catalyzed synthesis of a substituted indazole derivative, highlighting the reaction conditions and yield.

Table: Example of a Palladium-Catalyzed Synthesis of a Substituted Indazole

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | Microwave | Good to Excellent |

Copper-Catalyzed Reactions

Copper catalysis has been extensively utilized in the synthesis of indazoles, offering versatile and cost-effective methods for C-N and N-N bond formation.

One notable copper-catalyzed approach involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones. This method provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. For instance, a series of N-phenyl-1H-indazoles have been synthesized from the corresponding o-chloroarylhydrazones using a catalytic system of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand and potassium hydroxide (B78521) (KOH) as the base in dimethylformamide (DMF) at 120 °C. While yields can vary, this approach is significant as it utilizes the more readily available and less expensive ortho-chloroaryl precursors. nih.gov

Another innovative copper-catalyzed method is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. In this reaction, the copper catalyst is pivotal in facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.org Furthermore, copper(I) oxide nanoparticles (Cu₂O-NP) have been employed as a ligand-free catalyst for a similar three-component reaction involving 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide in polyethylene (B3416737) glycol (PEG 300) as a green solvent. organic-chemistry.org

Copper-catalyzed C3-functionalization of indazoles has also been achieved. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis, leading to the formation of C3-allyl-1H-indazoles with quaternary stereocenters in high enantioselectivity. This method is tolerant of various substituents on the indazole ring, including 6-chloro and 4-methoxy groups. mit.edusemanticscholar.org

The versatility of copper catalysis is further demonstrated in the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes through an intramolecular hydroamination reaction. nih.gov Additionally, copper-catalyzed oxidative benzylic C-H cyclization has been reported for the synthesis of N-H indoles and their analogues from toluenes and nitriles, using copper(II) sulfate (B86663) as the catalyst. d-nb.info

Table 1: Examples of Copper-Catalyzed Synthesis of Indazole Analogues

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

| o-chloroarylhydrazones | CuI / 1,10-phenanthroline / KOH | N-phenyl-1H-indazoles | 10-70 | nih.gov |

| 2-bromobenzaldehydes, primary amines, NaN₃ | CuI / TMEDA | 2H-indazoles | Good | organic-chemistry.org |

| 1H-N-(benzoyloxy)indazoles, allenes | CuH | C3-allyl-1H-indazoles | High | mit.edusemanticscholar.org |

Platinum Single-Atom Catalysis

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom utilization and unique catalytic properties. Platinum single-atom catalysts (Pt SACs) have shown exceptional performance in various chemical transformations, including those involving C-H activation, which is a key step in many modern synthetic methodologies for N-heterocycles. ethz.chrsc.org

The development of Pt SACs with tunable coordination environments (e.g., -Cl, -N neighbors) and oxidation states allows for the rational design of catalysts for specific applications. nih.gov While the direct application of platinum single-atom catalysis for the synthesis of 6-Chloro-4-methoxy-1H-indazole has not been extensively reported, the principles of their catalytic activity are highly relevant. Pt SACs have been shown to be effective in activating C-H bonds, a fundamental process that could be harnessed for the intramolecular cyclization steps in indazole synthesis. nih.gov

The stability and activity of Pt single atoms on various supports, such as nitrogen-doped carbon, have been demonstrated to be superior to their nanoparticle counterparts in certain reactions. nih.gov This enhanced stability and reactivity could potentially be applied to the development of novel, highly efficient, and selective methods for the synthesis of functionalized indazoles. The ability of single platinum atoms to facilitate complex reaction cascades under mild conditions holds promise for future applications in the synthesis of indazole-based pharmaceuticals.

Rhodium and Iridium Catalysis

Rhodium and iridium catalysts, particularly those based on the Cp*Rh(III) motif, have proven to be exceptionally effective for the synthesis of indazoles via C-H bond functionalization. These catalysts can direct the ortho C-H activation of various aromatic substrates, leading to the formation of the indazole ring system through annulation reactions.

A prominent example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles. nih.govnih.gov In this process, the azo group acts as a directing group for the ortho C-H activation of the azobenzene. The resulting rhodacycle intermediate then undergoes insertion of the aldehyde, followed by intramolecular cyclization and aromatization to yield the indazole product. This method is characterized by its high functional group tolerance and operational simplicity. nih.govnih.govacs.orgacs.org

Similarly, rhodium(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes has been developed to synthesize indazole derivatives bearing a quaternary carbon. This transformation proceeds through a sequence of C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org

Cobalt(III) catalysis has also been explored as a more cost-effective alternative to rhodium for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, proceeding through a similar C-H functionalization/addition/cyclization cascade. nih.gov

While iridium catalysis is a powerful tool in C-H activation, its specific application in the synthesis of indazoles is less commonly reported in the reviewed literature compared to rhodium. However, the fundamental principles of directed C-H activation are shared between these two metals, suggesting the potential for the development of iridium-catalyzed methodologies for indazole synthesis in the future.

Table 2: Rhodium-Catalyzed Synthesis of Indazole Analogues

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

| Azobenzenes, Aldehydes | [CpRhCl₂]₂/AgSbF₆ | N-aryl-2H-indazoles | C-H activation, [4+1] annulation | nih.govnih.gov |

| Phthalazinones/Pyridazinones, Allenes | [CpRhCl₂]₂/AgSbF₆ | Indazoles with quaternary carbon | C-H activation, olefin insertion | rsc.org |

Acid- and Base-Catalyzed Approaches

Acid- and base-catalyzed reactions represent classical yet effective strategies for the synthesis of the indazole scaffold. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.

An established acid-catalyzed method is the Fischer indole (B1671886) synthesis-type cyclization of hydrazones. For instance, substituted indazoles can be prepared through the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). researchgate.net

Base-catalyzed methodologies have also been successfully employed for indazole synthesis. A straightforward and efficient method for the preparation of 2-aryl-2H-indazoles involves the base-catalyzed benzyl (B1604629) C-H deprotonation and subsequent cyclization of ortho-alkyl substituted azoxybenzenes. rsc.org This approach offers a transition-metal-free alternative for the construction of the indazole ring.

Furthermore, the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine provides a practical route to indazoles. The use of O-methyloxime derivatives can circumvent the competitive Wolff-Kishner reduction that is sometimes observed in direct preparations from aldehydes. acs.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. While the application of organocatalysis to the direct synthesis of the indazole core is an evolving area, the principles have been applied to the synthesis of related heterocyclic systems.

For example, an organocatalytic intramolecular cascade cyclization of hydrazone-carboxylic acids has been developed to form fused bicyclic 2,3-dihydro-1,3,4-oxadiazoles. This reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of pivaloyl chloride and diisopropylethylamine. nih.gov While this example does not directly yield an indazole, it demonstrates the potential of organocatalysis to facilitate intramolecular cyclizations leading to N-heterocycles.

The development of organocatalytic methods for the synthesis of indazoles, including enantioselective variants, remains an active area of research with the potential to provide greener and more cost-effective synthetic routes.

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and improve sustainability. researchgate.netchemijournal.com The synthesis of indazoles has benefited from the application of these principles, particularly through the development of solvent-free reaction conditions. nih.govfrontiersin.org

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Microwave irradiation has proven to be a particularly effective energy source for promoting solvent-free reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. jchr.orgajrconline.orgheteroletters.org

The synthesis of various heterocyclic compounds, including indazoles, has been successfully achieved under solvent-free microwave-assisted conditions. nih.gov For example, a small series of tetrahydroindazoles have been prepared from 2-acetylcyclohexanone (B32800) and various hydrazines using a focused microwave reactor, resulting in improved yields and shortened reaction times compared to conventional heating. nih.gov

These green methodologies are not only environmentally benign but can also be more efficient and economical. The combination of solvent-free conditions with microwave irradiation represents a powerful and sustainable approach to the synthesis of indazole derivatives. nih.govrasayanjournal.co.in

Utilization of Environmentally Benign Solvents (e.g., PEG-400, DMSO)

The use of environmentally benign solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Polyethylene glycol (PEG-400) and dimethyl sulfoxide (B87167) (DMSO) have emerged as effective and greener alternatives to conventional volatile organic solvents in the synthesis of indazole derivatives.

Poly(ethylene glycol) (PEG-400):

PEG-400 is a non-toxic, biodegradable, and recyclable solvent that has been successfully employed in the synthesis of 2H-indazole derivatives. In one notable approach, a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) in PEG 300 under ligand-free conditions. organic-chemistry.org This method offers high yields and a broad substrate scope.

Another sustainable protocol utilizes copper oxide nanoparticles supported on activated carbon (CuO@C) for the synthesis of 2H-indazoles in PEG-400. acs.org This heterogeneous catalyst, combined with the green solvent, facilitates the formation of new N-N, C-N, and C=N bonds in a one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org

Dimethyl Sulfoxide (DMSO):

DMSO is a versatile and polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures. It has been effectively used as a solvent in the copper-catalyzed synthesis of 2-aryl-2H-indazoles. caribjscitech.com A one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide using a CuI/TMEDA catalyst system in DMSO at 120°C yields the desired products in good yields. caribjscitech.com Furthermore, a ligand-free synthesis of 2H-indazoles catalyzed by CuO nanoparticles also employs DMSO as the reaction medium. researchgate.net A palladium-catalyzed regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines is also effectively carried out in DMSO. organic-chemistry.org

| Solvent | Catalyst | Starting Materials | Product Type | Yield | Reference |

| PEG-300 | Cu₂O-NP | 2-halo-benzaldehydes, primary amines, NaN₃ | 2H-indazoles | High | organic-chemistry.org |

| PEG-400 | CuO@C | 2-bromo-benzaldehydes, primary amines, NaN₃ | 2H-indazoles | N/A | acs.org |

| DMSO | CuI/TMEDA | 2-bromo-benzaldehydes, primary amines, NaN₃ | 2-aryl-2H-indazoles | Good | caribjscitech.com |

| DMSO | CuO nanoparticles | 2-bromo-benzaldehydes, primary amines, NaN₃ | 2H-indazoles | N/A | researchgate.net |

| DMSO | Pd-catalyst | 2-bromo-benzyl bromides, arylhydrazines | 2-aryl-2H-indazoles | Good | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. ajrconline.orgheteroletters.orgsemanticscholar.orgnih.gov This technology has been effectively applied to the synthesis of various indazole derivatives.

A highly efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net The process involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines at 160°C for 10 minutes to form arylhydrazones, which are then cyclized via a CuI/diamine-catalyzed N-arylation under further microwave irradiation for 10 minutes, affording good to excellent yields. researchgate.net

Another eco-friendly, one-pot microwave-assisted method for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles involves the reaction of salicylaldehyde (B1680747) and hydrazine hydrates. ajrconline.org The resulting aryl hydrazones are then cyclized under microwave heating to produce the indazole products in high yields. ajrconline.org For instance, the synthesis of 1-(4-chlorophenyl)-1H-indazole from the corresponding precursors under microwave irradiation resulted in an 83% yield. ajrconline.org

The synthesis of N-2 substituted indazoles has also been successfully promoted using microwave assistance. Treating 3-(4-ethoxycarbonylphenyl)indazoles with various substituted benzyl chlorides in the presence of triethylamine (B128534) under microwave irradiation predominantly yields the N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazoles. semanticscholar.org

| Starting Materials | Product | Reaction Time | Yield | Reference |

| 2-halobenzaldehydes/acetophenones, phenylhydrazines | 1-aryl-1H-indazoles | 20 min | Good to Excellent | researchgate.net |

| Salicylaldehyde, hydrazine hydrates | 1-H-indazole/1-phenyl-1H-indazoles | N/A | High | ajrconline.org |

| Substituted salicylaldehyde, 4-chlorophenylhydrazine | 1-(4-chlorophenyl)-1H-indazole | N/A | 83% | ajrconline.org |

| 3-(4-ethoxycarbonylphenyl)indazole, benzyl chlorides | N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazoles | N/A | 49-54% | semanticscholar.org |

Sonochemical Techniques

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient pathway for organic synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.

A noteworthy example is the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) using DMSO as a solvent and lemon peel powder as a natural, green, and efficient catalyst under ultrasonic irradiation. researchgate.net This method provides good yields and presents a significant improvement over many conventional methods. researchgate.net

Furthermore, the synthesis of substituted 3-hydroxy-1H-indazoles has been achieved through a one-pot condensation of benzoates and hydrazine under solvent-free conditions, catalyzed by glyoxylic acid and promoted by ultrasonic irradiation. eresearchco.com This environmentally friendly method is highly efficient, with reactions often completing in a short time at room temperature. eresearchco.com

| Starting Materials | Catalyst | Product | Conditions | Yield | Reference |

| 2-substituted aromatic aldehydes, hydrazine hydrate | Lemon peel powder | 1H-indazoles | Ultrasound, DMSO | Good | researchgate.net |

| Benzoates, hydrazine | Glyoxylic acid | 3-hydroxy-1H-indazoles | Ultrasound, solvent-free, rt | N/A | eresearchco.com |

Application of Sustainable Heterogeneous Catalysts (e.g., copper oxide nanoparticles, natural catalysts)

The use of sustainable heterogeneous catalysts is a key aspect of green chemistry, as these catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Copper Oxide Nanoparticles (CuO NPs):

Copper oxide nanoparticles have proven to be effective catalysts for the synthesis of indazole derivatives. A one-pot synthesis of 2H-indazoles has been developed using CuO nanoparticles as a catalyst in a reaction between 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free conditions. researchgate.net This method demonstrates a broad substrate scope with high tolerance for various functional groups. researchgate.net

In a similar vein, CuO nanoparticles supported on activated carbon (CuO@C) have been used as a heterogeneous nanocatalyst for the synthesis of 2H-indazoles and quinazolines. acs.org This reaction is carried out in the green solvent PEG-400 under ligand-free and base-free conditions, highlighting the synergy of using a heterogeneous catalyst with an environmentally benign solvent. acs.org

Natural Catalysts:

The exploration of natural, biodegradable, and readily available materials as catalysts is a growing area of green chemistry. Lemon peel powder has been successfully utilized as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net This approach not to only provides good yields but also utilizes a waste material, adding to its green credentials. researchgate.net

| Catalyst | Starting Materials | Product | Conditions | Key Advantages | Reference |

| CuO nanoparticles | 2-bromobenzaldehydes, primary amines, NaN₃ | 2H-indazoles | Ligand-free, DMSO | Broad substrate scope, recyclability | researchgate.net |

| CuO@C | 2-bromobenzaldehydes, primary amines, NaN₃ | 2H-indazoles | Ligand-free, base-free, PEG-400 | Heterogeneous, green solvent | acs.org |

| Lemon peel powder | 2-substituted aromatic aldehydes, hydrazine hydrate | 1H-indazoles | Ultrasound, DMSO | Natural, waste-derived, good yields | researchgate.net |

Advanced Multi-Component and Tandem Reaction Sequences for Rapid Assembly

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing the number of synthetic operations, purification steps, and waste generation.

Multi-Component Reactions:

The synthesis of 2-aryl-2H-indazoles can be achieved through a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. caribjscitech.com This reaction, often catalyzed by copper, demonstrates the power of MCRs in rapidly assembling the indazole core. caribjscitech.com The use of copper(I) oxide nanoparticles in a similar three-component reaction in PEG as a green solvent further enhances the green credentials of this approach. organic-chemistry.org

Tandem Reactions:

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are also valuable for the efficient synthesis of indazoles. A copper-catalyzed cascade coupling-(deacylation-)condensation process has been developed for the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine carboxylic esters or N'-arylbenzohydrazides. organic-chemistry.org

Rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides a route to 3-acyl-2H-indazoles. nih.gov Similarly, a Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation sequence has been used for the synthesis of substituted 1H-indazoles. nih.gov These advanced strategies exemplify the move towards more atom-economical and step-economical synthetic routes for accessing complex heterocyclic scaffolds. organic-chemistry.orgnih.gov

Elucidation of Reaction Mechanisms and Pathway Analysis for 6 Chloro 4 Methoxy 1h Indazole Synthesis

Mechanistic Studies of Intramolecular Cyclization Reactions

The formation of the indazole ring system, a critical step in synthesizing 6-Chloro-4-methoxy-1H-indazole, often proceeds through intramolecular cyclization. Various methods have been developed, each with a distinct mechanism.

One prominent pathway is the intramolecular cyclization of picrylhydrazone into an indazole derivative, which has been studied systematically. rsc.org Another approach involves the electrochemical reduction of nitroaromatic compounds. This process begins with the reduction of a nitro group to a radical (R-NO₂•H) through proton uptake and electron transfer, which can then lead to cyclization. researchgate.net

Free radical cyclization offers another route. For instance, 1-alkyl-3-methylindazoles can be prepared by treating 1-(2-bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes with tri-n-butyl stannane. This reaction proceeds via a 5-endo radical closure onto the azo functional group. cdnsciencepub.com The rate constants for these cyclizations are significantly faster than analogous closures onto carbon-carbon double bonds. cdnsciencepub.com

Silver-mediated intramolecular oxidative C–H amination provides a modern approach. In this mechanism, a nitrogen-centered radical is generated via single electron transfer (SET) from a silver(I) oxidant. nih.govacs.org This radical then attacks an aromatic C-H bond, leading to the indazole ring system. The reaction is often efficient for producing a variety of 3-substituted indazoles. nih.govacs.org

Electrochemical methods also enable intramolecular N(sp²)–H/N(sp³)–H coupling to form 1H-indazoles without the need for transition metals. rsc.org

Investigation of Carbon-Hydrogen (C-H) Functionalization Pathways

Transition-metal-catalyzed C-H activation and subsequent annulation represent a powerful and atom-economical strategy for constructing functionalized indazoles. mdpi.comnih.gov Rhodium(III) catalysts are particularly effective in this regard. nih.govacs.orgrsc.orgrsc.org

A common mechanistic sequence involves:

C-H Activation : The reaction often initiates with the coordination of a directing group (like an azo moiety or a hydrazone) to the metal center, followed by the activation of an ortho C-H bond to form a metallacyclic intermediate (e.g., a rhodacycle). mdpi.comrsc.orgnih.gov

Insertion : The newly formed metal-carbon bond can then undergo migratory insertion with a coupling partner, such as an aldehyde, alkene, or alkyne. mdpi.comacs.orgrsc.org For instance, in the reaction of azobenzenes with aldehydes, the C-H bond adds across the aldehyde's carbonyl group. acs.org

Cyclization and Aromatization : Subsequent intramolecular cyclization and an aromatization step, often through reductive elimination or β-hydride elimination, yield the final indazole product and regenerate the active catalyst. mdpi.comacs.orgrsc.org

For the synthesis of 1H-indazoles from aldehyde phenylhydrazones, a Rh(III)-catalyzed double C-H activation occurs. nih.govrsc.org The proposed mechanism involves a cascade of C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. nih.govrsc.orgrsc.org The presence of both electron-donating (like the 4-methoxy group) and electron-withdrawing (like the 6-chloro group) substituents on the this compound precursor would influence the C-H activation step, which is often the rate-determining part of the cycle. The electron-donating methoxy (B1213986) group would make the aromatic ring more electron-rich, potentially facilitating the electrophilic C-H activation, while the chloro group has an opposing, deactivating effect.

The table below summarizes different catalytic systems used for C-H functionalization in indazole synthesis.

| Catalyst System | Reactants | Directing Group | Key Mechanistic Steps | Ref. |

| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | Imidate | C-H activation, migratory insertion into N=O, reductive elimination | mdpi.comnih.gov |

| Rh(III) | Azobenzenes and Aldehydes | Azo group | C-H activation, addition to aldehyde, cyclization, aromatization | acs.org |

| Rh(III) | Aldehyde Phenylhydrazones | Hydrazone | C(aryl)-H metalation, C(aldehyde)-H insertion, reductive elimination | nih.govrsc.orgrsc.org |

| Rh(III) | Phthalazinones and Allenes | Phthalazinone | C-H activation, olefin insertion, β-hydride elimination, cyclization | rsc.orgnih.gov |

Analysis of Key Transition States and Reaction Intermediates

The elucidation of reaction pathways relies heavily on identifying key transition states and intermediates. In Rh(III)-catalyzed C-H activation routes, five- or six-membered metallacycles are crucial intermediates. mdpi.comnih.gov For example, the reaction of imidates with nitrosobenzenes proceeds through a five-membered rhodacycle, which then undergoes migratory insertion to form a six-membered rhodacycle intermediate. mdpi.comnih.gov

In the double C-H activation of aldehyde hydrazones, a five-membered rhodacyclic intermediate is formed first, followed by insertion of the aldehyde C-H bond to create a six-membered rhodacyclic complex. rsc.org The final reductive elimination from this complex is what furnishes the 1H-indazole product.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping these pathways. For the CuH-catalyzed allylation of N-(benzoyloxy)indazoles, DFT calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which determines the enantioselectivity. mit.edunih.gov This is favored over an oxidative addition/reductive elimination sequence. nih.gov The stability of these transition states and intermediates is influenced by steric and electronic factors, including dative bonds between the catalyst and a nitrogen atom of the indazole ring. nih.gov

Role of Electron Donor-Acceptor (EDA) Complexes in Photoactivation

Visible-light-mediated synthesis offers a green alternative to traditional methods, often operating under mild, catalyst-free conditions. These reactions can be initiated by the formation of an electron donor-acceptor (EDA) complex between the reactants. researchgate.netbohrium.com

Upon irradiation with visible light, the EDA complex undergoes photoexcitation, triggering a single electron transfer (SET) to generate radical ions. researchgate.netbohrium.com For example, in the direct C3-arylation of 2H-indazoles with aryl diazonium salts, a ternary EDA complex can form between the indazole, pyridine (B92270) (as a donor additive), and the diazonium salt. researchgate.net Photoexcitation of this complex leads to the formation of an aryl radical, which then adds to the indazole.

Key features of EDA complex involvement include:

Catalyst-Free Radical Generation : EDA complexes allow for the generation of reactive radical species without the need for a dedicated photocatalyst. researchgate.netacs.org

Mild Reaction Conditions : These reactions often proceed at room temperature under visible light irradiation. researchgate.net

Ternary Complexes : In some cases, additives can help form a more efficient ternary EDA complex, enhancing the reaction. researchgate.netrsc.org

This photoredox pathway provides a powerful method for the functionalization of the indazole core, a process that would be applicable to derivatives like this compound. researchgate.net

Exploration of Radical Reaction Mechanisms

Radical reactions are pivotal in several synthetic routes toward and functionalizations of indazoles. These mechanisms often involve the generation of a radical species that subsequently participates in a cyclization or coupling event.

Electrochemical syntheses can also rely on radical intermediates. The electroreduction of specific nitroarenes initiates with the formation of a nitro radical anion, which is a key step toward intramolecular cyclization. researchgate.net Radical C3-nitration of 2H-indazoles has also been achieved using Fe(NO₃)₃, where control experiments pointed to a radical mechanism. chim.it In the synthesis of 3-(2-Hydroxyaryl)indazole derivatives, mechanistic studies revealed that the O-arylation and N-O bond cleavage involve an intermolecular radical process. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the complex reaction mechanisms of indazole synthesis. rsc.orgnih.govrsc.org DFT allows for the mapping of potential energy surfaces, calculation of activation barriers, and characterization of the geometries of intermediates and transition states. rsc.orgbeilstein-journals.org

Key insights from DFT studies on indazole synthesis include:

Mechanism Validation : DFT calculations have been used to support proposed mechanisms, such as the C(aryl)–H metalation/C(aldehyde)–H insertion/reductive elimination sequence in Rh(III)-catalyzed double C-H activation. rsc.orgrsc.org By comparing the energy profiles of different possible pathways, researchers can determine the most plausible route. rsc.org

Origin of Selectivity : In the regioselective N-alkylation of indazoles, DFT calculations helped elucidate why different conditions lead to either N¹ or N² products. For example, a chelation mechanism involving a cesium cation was shown to favor N¹ substitution, while other non-covalent interactions drive N²-product formation. beilstein-journals.orgnih.govbeilstein-journals.org

Transition State Analysis : DFT is used to model the structure of key transition states. In the CuH-catalyzed enantioselective synthesis of C3-quaternary indazoles, DFT calculations identified a six-membered Zimmerman-Traxler-type transition state as the selectivity-determining step. mit.edunih.gov

Frontier Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the reactivity of the molecules. The HOMO-LUMO energy gap can be correlated with the molecule's stability and reactivity. nih.govrsc.orgrsc.org

The table below shows examples of how DFT has been applied to study indazole synthesis.

| Studied Reaction | DFT Finding | Significance | Ref. |

| Rh(III)-catalyzed double C-H activation | Confirmed the C(aryl)-H metalation/C(aldehyde)-H insertion pathway is more favorable than a nucleophilic addition pathway. | Validated the proposed reaction mechanism. | rsc.orgrsc.org |

| Regioselective N-alkylation of indazoles | Showed that a Cs⁺ chelation mechanism favors N¹-alkylation, while other interactions lead to N²-alkylation. | Explained the origin of regioselectivity under different reaction conditions. | beilstein-journals.orgnih.govbeilstein-journals.org |

| CuH-catalyzed enantioselective allylation | Identified a six-membered Zimmerman-Traxler transition state as being lower in energy than an oxidative addition pathway. | Explained the high enantioselectivity and reactivity observed. | mit.edunih.gov |

| Iodine-mediated C-H functionalization | Revealed a radical chain mechanism for the conversion of ortho-alkylazobenzenes to 2H-indazoles. | Provided a detailed mechanistic picture for a metal-free transformation. | nih.gov |

Derivatization and Structural Modification Strategies for 6 Chloro 4 Methoxy 1h Indazole

Regioselective Functionalization at Ring Positions (C-3, C-4, C-5, C-6, C-7)

Modification of the carbocyclic and pyrazole (B372694) rings of the indazole core is a key strategy for structural diversification. The electronic nature of the substituents at the C-4 (methoxy) and C-6 (chloro) positions influences the reactivity of the other carbon centers, particularly the C-3, C-5, and C-7 positions, allowing for regioselective reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the indazole framework. researchgate.netrsc.org The Suzuki-Miyaura coupling, which couples an organoboron species with a halide or triflate, is a particularly effective method for introducing aryl, heteroaryl, or alkyl groups onto the indazole ring. nih.govmdpi.com

A common strategy for functionalizing the C-3 position involves a two-step process: initial halogenation followed by cross-coupling. chim.it Indazoles can be selectively iodinated or brominated at the C-3 position under basic conditions. chim.itmdpi.com The resulting 3-haloindazole is then a suitable substrate for Suzuki-Miyaura coupling. For instance, 3-iodo-1H-indazoles, often protected at the N1 position with a group like tert-butoxycarbonyl (Boc), readily react with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield 3-aryl-1H-indazoles. mdpi.comnih.gov

The chlorine atom at the C-6 position of 6-Chloro-4-methoxy-1H-indazole also represents a potential site for direct cross-coupling. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have made their use in Suzuki-Miyaura reactions more routine. nih.govresearchgate.net This allows for the selective introduction of a substituent at C-6, potentially leaving other positions like C-3 available for subsequent, orthogonal functionalization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds

| Position | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Outcome | Reference(s) |

| C-3 | 3-Iodo-1-(Boc)-indazole | Arylboronic acid | Pd(PPh₃)₄ | Aqueous Base | Dioxane | C-3 Arylation | mdpi.comnih.gov |

| C-3 | 3-Bromo-indazole derivative | Arylboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | Dioxane/Water | C-3 Arylation | nih.gov |

| C-6 | 6-Chloro-steroid | Arylboronic acid | Ni or Pd catalysts | Various | Various | C-6 Arylation | researchgate.net |

Direct C-H functionalization offers a more atom-economical approach to derivatization by avoiding the pre-functionalization (e.g., halogenation) step. However, the direct C-3 arylation of 1H-indazoles has proven to be challenging due to the lower reactivity of this position compared to its 2H-indazole tautomer. nih.govresearchgate.net

Despite these challenges, robust protocols have been developed. The use of specific palladium catalysts, such as a Pd(II) source combined with a 1,10-phenanthroline (B135089) (Phen) ligand, has enabled the direct C-3 arylation of N-substituted 1H-indazoles with aryl iodides and bromides. nih.gov The choice of a non-polar solvent like toluene (B28343) or chlorobenzene (B131634) is often critical for achieving good reactivity and selectivity. nih.gov This methodology could be applied to an N1-protected derivative of this compound to introduce diverse aryl groups at the C-3 position. While direct C-H alkylation methods on indazoles are less developed, radical-mediated approaches represent a potential, albeit less common, route for introducing alkyl fragments. organic-chemistry.org

N-Functionalization of the Indazole Core (N1, N2)

The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring allows for the introduction of a wide variety of substituents, significantly impacting the molecule's properties. Direct alkylation or acylation of 1H-indazoles typically results in a mixture of N1 and N2 isomers, as the 1H-indazole exists in tautomeric equilibrium with the less stable 2H-indazole. researchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the indazole ring. nih.gov

The ratio of N1 to N2 substitution can be controlled by carefully selecting the base, solvent, and electrophile. nih.gov Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-substituted isomer is often kinetically favored. connectjournals.com

Alkylation:

N1-Selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) typically favors the formation of the N1-alkylated product. nih.govnih.gov This is attributed to the formation of a sodium-indazole salt where the cation is less likely to chelate with the N2 atom, allowing the reaction to proceed to the more stable thermodynamic product. researchgate.net

N2-Selectivity: Kinetically controlled conditions, such as using milder bases (e.g., K₂CO₃) or running reactions at lower temperatures, can favor the N2 isomer. connectjournals.com Furthermore, certain alkylating agents, like trialkyl orthoformates, have been shown to selectively yield N2-methylated indazoles through a proposed intramolecular rearrangement mechanism. connectjournals.com

For this compound, the electron-donating methoxy (B1213986) group at C-4 and the electron-withdrawing chloro group at C-6 will electronically influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the N1/N2 product ratio in alkylation reactions. nih.gov

Acylation: N-acylation of indazoles is also regioselective. It has been proposed that N-acylation often provides the N1-substituted regioisomer, which is thermodynamically more stable. This can occur even if the N2-acylindazole forms initially, as it may isomerize to the more stable N1 product. nih.gov

The synthesis of N-substituted indazoles can be achieved through various methods beyond direct alkylation of the pre-formed indazole ring. Synthetic strategies often involve constructing the indazole ring from an N-substituted precursor. For example, N-alkyl or N-aryl hydrazines can be used in cyclization reactions to regioselectively form N1-substituted indazoles. nih.gov Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another method to produce N-aryl-1H-indazoles. beilstein-journals.org These methods provide unambiguous routes to specific N-substituted isomers of complex indazoles.

Table 2: General Conditions Influencing Regioselectivity of Indazole N-Alkylation

| Condition | Favored Isomer | Rationale | Reference(s) |

| Base/Solvent | |||

| NaH in THF | N1 | Thermodynamic control, favors more stable isomer. | nih.govnih.gov |

| K₂CO₃ in DMF | Mixture, often kinetically influenced | Milder conditions can lead to the kinetic product. | researchgate.net |

| Temperature | |||

| Higher Temperature / Longer Time | N1 | Allows for equilibration to the thermodynamic product. | connectjournals.com |

| Lower Temperature / Shorter Time | N2 | Favors the kinetically formed product. | connectjournals.com |

Synthesis of Indazole N-Oxides and Related Oxidized Forms

Indazole N-oxides are valuable synthetic intermediates that can undergo further functionalization. researchgate.net Their synthesis allows for the introduction of functional groups at positions that are otherwise difficult to access. Recent advancements have provided efficient methods for preparing these compounds.

One novel approach involves a one-pot cascade reaction between N-nitrosoanilines and diazo compounds in the presence of hexafluoroisopropanol (HFIP). rsc.org This method allows for the divergent synthesis of various functionalized indazole N-oxides. Another modern technique is the selective electrochemical synthesis of 1H-indazole N-oxides. nih.gov This method is notable for its broad substrate scope, tolerating both electron-rich and electron-poor indazoles. The resulting N-oxides can then be used in a variety of C-H functionalization reactions, making them versatile building blocks for creating complex derivatives. nih.gov These methods could be applied to this compound to generate its corresponding N-oxide, opening new avenues for derivatization.

Annulation and Spiro-Indazole Scaffold Formation

The fusion of additional rings (annulation) or the introduction of a spirocyclic center to the this compound framework can lead to the generation of structurally complex and diverse molecules with potentially novel biological activities. While specific examples starting from this compound are not extensively documented, established synthetic methodologies for related indazole derivatives provide a strong basis for predicting viable reaction pathways.

One of the most promising methods for the synthesis of spiro-indazoles is the 1,3-dipolar cycloaddition of arynes with cyclic diazo compounds. rsc.orgrsc.orgresearchgate.netresearchgate.netsemanticscholar.org This approach has been successfully employed to create spiro-3H-indazoles bearing a carbonyl group. rsc.orgrsc.orgresearchgate.netresearchgate.netsemanticscholar.org For the derivatization of this compound, a potential strategy would involve the generation of a benzyne (B1209423) intermediate from a suitably functionalized precursor, which would then undergo cycloaddition with a cyclic diazo compound, such as 6-diazocyclohex-2-en-1-one. The electronic nature of the substituents on the indazole ring would likely influence the reactivity of the aryne intermediate.

Another viable strategy for constructing fused or spiro polyheterocyclic systems involves the rhodium(III)-catalyzed dehydrogenative annulation of 2-arylindazoles with maleimides. researchgate.net This methodology allows for the switchable synthesis of either fused indazolo[2,3-a]pyrrolo[3,4-c]quinolinones or spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones, with the outcome being dependent on the choice of additives. researchgate.net This approach would necessitate the initial N-arylation of this compound.

Intramolecular cycloaddition reactions also present a pathway to spirocyclic indazoles. For instance, an intramolecular [3+2] cycloaddition of an indazole derivative bearing a tethered dipolarophile could lead to the formation of a spirocyclic system. The success of such a strategy would hinge on the efficient synthesis of the appropriately functionalized this compound precursor.

Furthermore, photocatalytic methods are emerging as powerful tools for the construction of complex molecular architectures. Photocatalytic spirocyclization has been demonstrated for 2-alk-ω-enyl-substituted 1,3-cycloalkanediones, suggesting that a similar approach could potentially be adapted for appropriately substituted this compound derivatives. researchgate.nettum.dethieme-connect.dedntb.gov.ua

The following table summarizes potential strategies for the annulation and spiro-indazole scaffold formation from this compound, based on analogous reactions reported in the literature.

| Strategy | Reactants/Precursors | Potential Products | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | This compound-derived aryne and 6-diazocyclohex-2-en-1-one | Spiro[indazole-cyclohexenone] derivatives | Mild reaction conditions, formation of a spirocyclic system. | rsc.orgrsc.orgresearchgate.netresearchgate.netsemanticscholar.org |

| Rhodium-Catalyzed Annulation | N-Aryl-6-chloro-4-methoxy-1H-indazole and maleimides | Fused indazolo-pyrrolo-quinolinones or spiroindolo-indazoles | Switchable selectivity between fused and spiro products based on additives. | researchgate.net |

| Intramolecular [3+2] Cycloaddition | This compound with a tethered dipolarophile | Spirocyclic indazole derivatives | Formation of a spiro center via an intramolecular pathway. | researchgate.net |

| Photocatalytic Spirocyclization | Suitably functionalized this compound derivative | Spirocyclic indazoles | Utilizes visible light and a photocatalyst for cyclization. | researchgate.nettum.dethieme-connect.dedntb.gov.ua |

Computational and Theoretical Chemistry Studies of 6 Chloro 4 Methoxy 1h Indazole

Electronic Structure and Stability Analysis (e.g., using Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT calculations can determine various quantum chemical parameters that describe the molecule's behavior. For indazole derivatives, these calculations provide insights into their stability and reactivity. dntb.gov.uadergipark.org.tr

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.gov

For 6-Chloro-4-methoxy-1H-indazole, the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring would significantly influence the electronic distribution and reactivity of the indazole scaffold. DFT calculations can precisely model these effects. beilstein-journals.org Natural Bond Orbital (NBO) analyses can further elucidate partial charges on individual atoms, supporting the understanding of regioselectivity in chemical reactions. beilstein-journals.org

Conformational Analysis and Tautomerism Studies of the Indazole System

The indazole ring system is characterized by annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov Computational studies, including DFT and ab initio methods, have been extensively used to determine the relative stability of these tautomers. nih.gov

For the parent indazole molecule and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.govnih.gov This is because the 1H-form has a benzenoid structure, which is energetically more favorable than the quinonoid structure of the 2H-form. researchgate.netnih.gov Theoretical calculations have estimated that the 1H-tautomer of unsubstituted indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov

While the 1H form is generally predominant, the energy difference can be small, and the relative stability can be influenced by substitution patterns and environmental factors like the solvent. nih.gov For this compound, theoretical calculations would confirm that the 1H tautomer is the most stable form, which is crucial for predicting its behavior in biological systems and chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern drug discovery for studying how a ligand, such as an indazole derivative, might interact with a biological target. These methods provide a molecular-level view of the binding process and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used to study indazole derivatives and their potential as inhibitors for various enzymes, such as kinases. mdpi.comresearchgate.net

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The 3D structure of the ligand (e.g., this compound) is generated and optimized. nih.gov

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the active site of the receptor.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Docking studies on various indazole derivatives have identified crucial interactions with key amino acid residues in the active sites of proteins like Tyrosine Threonine Kinase (TTK), Hypoxia-Inducible Factor (HIF-1α), and trypanothione reductase. nih.govnih.gov These studies help in understanding the structural basis of their biological activity and guide the design of more potent analogs.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, complementing the static picture provided by molecular docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

For indazole derivatives, MD simulations are used to:

Assess Complex Stability: By monitoring the Root-Mean-Square Deviation (RMSD) of the protein and ligand over the simulation time, researchers can evaluate the stability of the binding pose predicted by docking. mdpi.comnih.gov A stable RMSD value indicates that the ligand remains securely bound in the active site. mdpi.com

Analyze Flexibility: The Root-Mean-Square Fluctuation (RMSF) can be calculated to identify flexible regions of the protein and the ligand.

Refine Binding Poses: MD simulations can help refine the initial docking pose, providing a more accurate representation of the binding mode in a dynamic, solvated environment.

Studies on indazole-protein complexes have used MD simulations to confirm the stability of the predicted binding modes and to analyze the intricate network of interactions that contribute to binding affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for a desired biological effect. growingscience.com

Both 2D and 3D-QSAR methods have been successfully applied to series of indazole derivatives to model their anticancer and other biological activities. longdom.org

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. growingscience.com Multiple Linear Regression (MLR) is a common statistical method used to build the model. longdom.org 2D-QSAR studies on indazole derivatives have identified descriptors related to molecular shape and electronic properties as being important for activity. growingscience.com

3D-QSAR: These models use descriptors that depend on the 3D conformation of the molecules. Techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed. researchgate.net 3D-QSAR studies generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charge) are favorable or unfavorable for biological activity. nih.gov For indazole scaffolds, 3D-QSAR models have highlighted the importance of steric and electrostatic fields in determining their inhibitory potency against targets like TTK. longdom.org

The predictive power of QSAR models is assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). Robust models with high predictive accuracy are valuable tools for the rational design of new, more potent indazole-based therapeutic agents. researchgate.net

| QSAR Model Type | Target | Statistical Parameter | Value | Reference |

| 2D-QSAR (MLR) | TTK Inhibitors | r² (correlation coefficient) | 0.9512 | growingscience.comlongdom.org |

| 2D-QSAR (MLR) | TTK Inhibitors | q² (internal cross-validation) | 0.8998 | growingscience.comlongdom.org |

| 2D-QSAR (MLR) | TTK Inhibitors | pred_r² (external cross-validation) | 0.8661 | growingscience.comlongdom.org |

| 3D-QSAR (kNN-MFA) | TTK Inhibitors | q² (internal cross-validation) | 0.9132 | longdom.org |

Correlation of Structural Features with Theoretical Efficacy Parameters

The biological and chemical efficacy of a molecule is intrinsically linked to its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various quantum chemical descriptors that help in understanding the structure-activity relationships of indazole derivatives. The substituents on the indazole core, such as the chloro group at the 6-position and the methoxy group at the 4-position, significantly modulate these electronic parameters.

Studies on substituted indazoles have shown that electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) have a profound impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy represents its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity.

For instance, in studies of various 4-substituted indazoles, it has been demonstrated that substituents alter global reactivity parameters. researchgate.net These parameters, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies and are correlated with the potential efficacy of the compounds, for example, as corrosion inhibitors. researchgate.net The chloro and methoxy groups in this compound would be expected to influence these parameters, with the chlorine atom increasing electronegativity and the methoxy group potentially increasing the HOMO energy level. These structural modifications fine-tune the molecule's ability to interact with biological targets.

| Parameter | Description | Influence of Substituents (e.g., -Cl, -OCH₃) |

| EHOMO | Highest Occupied Molecular Orbital Energy | Indicates electron-donating capacity. Electron-donating groups increase EHOMO. |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting capacity. Electron-withdrawing groups decrease ELUMO. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. |

| Electronegativity (χ) | Power to attract electrons | Calculated as -(ELUMO + EHOMO) / 2. |

| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and binding interactions. |

This table outlines key theoretical parameters and the general influence of substituents on the indazole core.

In Silico Screening and Virtual Design Principles for Novel Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, and in silico screening techniques are pivotal in exploring its vast chemical space to identify novel derivatives with therapeutic potential. nih.gov Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com For indazole derivatives, a known active compound can be used as a template to search large databases for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Structure-based virtual screening (SBVS) , including molecular docking, is employed when the 3D structure of the target protein or enzyme is available. pensoft.net In this approach, libraries of indazole derivatives are computationally docked into the active site of the target. Scoring functions are then used to estimate the binding affinity and predict the most likely binding mode of each compound. pensoft.net This technique has been successfully applied to design indazole derivatives as inhibitors for various targets, including kinases and proteases. nih.govnih.gov

Key principles in the virtual design of novel indazole derivatives include:

Fragment-Based Lead Discovery (FBLD): Small molecular fragments are screened for binding to the target protein. Hits are then grown or linked together to create more potent lead compounds. This approach has been used to develop inhibitors based on the indazole core. nih.gov

Structure-Based Design: The crystal structure of a target protein in complex with a ligand is used to guide the design of new analogs with improved potency and selectivity. This involves identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) and modifying the ligand to enhance them. nih.gov

Scaffold Hopping: The indazole core may be used to replace another heterocyclic system in a known drug while maintaining the key interactions with the target, potentially improving pharmacokinetic properties.

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and characterization. For indazole derivatives, DFT calculations are routinely used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ). acs.org Studies have shown that DFT functionals like B3LYP or mPW1PW91, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can predict ¹H and ¹³C NMR chemical shifts for heterocyclic compounds, including indazoles, with a high degree of accuracy when compared to experimental data. acs.orgnih.gov The process involves geometry optimization of the molecule, followed by the GIAO calculation. The calculated absolute shieldings (σ) are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. researchgate.net

For this compound, this methodology can provide a theoretical spectrum that aids in the assignment of signals in an experimental spectrum. The electronic effects of the chlorine and methoxy substituents would cause predictable shifts in the positions of the aromatic protons and carbons, which can be precisely calculated.

Similarly, the vibrational frequencies for an IR spectrum can be computed. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, resulting in a theoretical IR spectrum that closely matches the experimental one. tandfonline.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.1 | C3 |

| H5 | ~7.0 | C3a |

| H7 | ~7.4 | C4 |

| -OCH₃ | ~3.9 | C5 |

| N1-H | ~13.0 | C6 |

| C7 | ||

| C7a | ||

| -OCH₃ |

Note: This table presents hypothetical, estimated chemical shifts for this compound based on established DFT (GIAO) methodologies and data from related substituted indazoles. Actual values would require specific quantum chemical calculations.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Chloro 4 Methoxy 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 6-Chloro-4-methoxy-1H-indazole, providing detailed information about the hydrogen and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and methoxy substituents. The proton on C7 would likely appear at the lowest field due to the deshielding effect of the adjacent nitrogen atom (N1). The protons on C3 and C5 will also exhibit characteristic shifts, and their coupling patterns (spin-spin splitting) will reveal their neighboring protons, confirming their positions on the indazole ring. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom attached to the methoxy group (C4) and the one bonded to the chlorine atom (C6) will have their chemical shifts significantly influenced by these substituents. The deshielding effect of the nitrogen atoms will also affect the chemical shifts of the pyrazole (B372694) ring carbons (C3, C3a, and C7a). Analysis of related compounds, such as other substituted indazoles, is crucial for assigning these signals accurately. nih.govnih.gov

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous structural assignment.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between H-5 and H-7 if any long-range coupling exists, and within the benzene (B151609) portion of the indazole ring.

HMBC: This technique is invaluable as it shows correlations between protons and carbons that are two or three bonds away. It would definitively link the methoxy protons to the C4 carbon and establish the connectivity across the entire molecular skeleton, confirming the substitution pattern.

To illustrate, the NMR data for a structurally similar compound, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, provides insight into the expected chemical shifts for the 6-chloro-indazole core. nih.gov

| Technique | Assignment | Expected Chemical Shift (δ ppm) / Correlation |

|---|---|---|

| ¹H NMR | NH | ~10-13 (broad singlet) |

| H-3 | ~8.0-8.2 (singlet) | |

| H-7 | ~7.5-7.7 (doublet) | |

| H-5 | ~6.9-7.1 (doublet) | |

| OCH₃ | ~3.9-4.1 (singlet) | |

| ¹³C NMR | C3 | ~135-140 |

| C3a | ~120-125 | |